Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399279
InChI: InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3
SMILES:
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

CAS No.:

Cat. No.: VC17399279

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate -

Specification

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
Standard InChI InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3
Standard InChI Key HKDYCDAEOZWGAO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CC(CO1)NC2

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate features a fused bicyclic system with oxygen at position 2, nitrogen at position 5, and a methyl ester group at the bridgehead carbon (position 1). The molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. The bicyclo[2.2.1]heptane framework imposes significant ring strain, which enhances reactivity and influences stereochemical outcomes in synthetic pathways .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₁NO₃
Molecular Weight169.18 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar solvents
LogP (Partition Coefficient)Estimated 0.5–1.2 (calculated)

The methyl ester group at position 1 enhances lipophilicity compared to unsubstituted bicyclic analogs, potentially improving membrane permeability in biological systems .

Synthesis and Stereochemical Control

Synthetic Routes from trans-4-Hydroxy-L-Proline

The most efficient synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate derivatives begins with trans-4-hydroxy-L-proline, a commercially available chiral starting material. A modified protocol based on Zhang et al.’s work involves six steps :

  • Protection of the Amine:
    Benzyloxycarbonyl (Cbz) protection under alkaline conditions (NaOH, CbzCl) yields N-Cbz-trans-4-hydroxy-L-proline with 91% efficiency .

  • Esterification:
    Reaction with methanol and thionyl chloride (SOCl₂) converts the carboxylic acid to a methyl ester, achieving 96% yield .

  • Tosylation:
    Tosyl chloride (TsCl) in dichloromethane with triethylamine introduces a leaving group at the hydroxyl position (93% yield) .

  • Reductive Cyclization:
    Sodium borohydride (NaBH₄) in ethanol/THF mediates stereoselective ring closure, forming the bicyclic scaffold with 100% yield .

  • Deprotection:
    Hydrogenolysis using 10% Pd/C under H₂ atmosphere removes the Cbz group, yielding the free amine (100% yield) .

Table 2: Critical Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
ProtectionNaOH, CbzCl, H₂O, 0°C→RT91
EsterificationSOCl₂, MeOH, 0°C→RT96
TosylationTsCl, DMAP, Et₃N, CH₂Cl₂93
CyclizationNaBH₄, EtOH/THF, 0°C→RT100
Deprotection10% Pd/C, H₂, MeOH100

Alternative Palladium-Catalyzed Approaches

Palladium-mediated cyclization strategies, such as those reported for 7-azabicyclo[2.2.1]heptane derivatives, offer complementary routes. Sodium hydride (NaH) in dimethylformamide (DMF) promotes heterocyclization of dibromocyclohexyl precursors, yielding bicyclic structures with 52–78% efficiency . While these methods are less explored for the methyl ester variant, they highlight the versatility of transition-metal catalysis in accessing strained bicyclic systems .

Structural Characterization

NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for assigning stereochemistry and confirming molecular structure. Key signals in the ¹H NMR spectrum (400 MHz, CDCl₃) include :

  • δ 3.72–3.75 ppm: Axial protons adjacent to the oxygen atom.

  • δ 3.04–3.07 ppm: Protons near the nitrogen center.

  • δ 1.80 ppm: Bridgehead methylene protons.

The ¹³C NMR spectrum reveals distinct carbonyl (C=O) signals at δ 170–175 ppm, confirming the methyl ester functionality .

X-ray Crystallography

X-ray diffraction studies of related bicyclic compounds, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, resolve absolute configurations and correct historical misassignments of endo/exo isomers . For the methyl ester derivative, crystallography would similarly validate bridgehead substituent orientation and ring puckering effects.

Biological Activity and Applications

Enzyme Inhibition

The rigid bicyclic scaffold mimics transition states in enzymatic reactions. For example, 7-azabicyclo[2.2.1]heptane derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets for Alzheimer’s therapy . The methyl ester’s electron-withdrawing effects could enhance binding to catalytic serine residues.

Drug Design and Prodrug Applications

As a morpholine isostere, this compound improves metabolic stability and bioavailability in drug candidates. Its methyl ester may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives .

Industrial and Scalability Considerations

Challenges in Large-Scale Synthesis

Industrial production faces hurdles in stereochemical control and cost-effective purification. Continuous-flow systems and immobilized catalysts (e.g., Pd/C cartridges) are emerging solutions to enhance throughput and reduce racemization .

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